molecular formula C8H12N2O2S B2577975 N-[(4-aminophenyl)methyl]methanesulfonamide CAS No. 81880-95-7

N-[(4-aminophenyl)methyl]methanesulfonamide

Cat. No.: B2577975
CAS No.: 81880-95-7
M. Wt: 200.26
InChI Key: TUAUDVGBJMBLTF-UHFFFAOYSA-N
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Description

N-[(4-Aminophenyl)methyl]methanesulfonamide (CAS 81880-95-7) is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . This molecule features a benzene ring substituted with both a primary amine group and a methyl group linked to a methanesulfonamide functional group, as represented by the SMILES notation CS(=O)(NCC1=CC=C(N)C=C1)=O . It is also known by synonyms such as N-(4-Amino-benzyl)-methanesulfonamide and N-(4-aminobenzyl)methanesulfonamide . As a benzenamine derivative, this compound serves as a versatile building block and intermediate in organic synthesis and drug discovery research . Compounds with similar structural features are commonly employed in the synthesis of more complex molecules targeting a range of therapeutic areas, underscoring its value in medicinal chemistry and pharmaceutical development . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this high-purity intermediate to develop novel chemical entities.

Properties

IUPAC Name

N-[(4-aminophenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-13(11,12)10-6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAUDVGBJMBLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-aminophenyl)methyl]methanesulfonamide typically involves the reaction of 4-aminobenzylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-aminobenzylamine+methanesulfonyl chlorideThis compound+HCl\text{4-aminobenzylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-aminobenzylamine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-aminophenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in scientific research:

  • Medicinal Chemistry :
    • Anti-inflammatory Properties : Research indicates that N-[(4-aminophenyl)methyl]methanesulfonamide can inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators. In vitro studies have demonstrated significant inhibition of inflammatory markers in cell cultures treated with this compound.
    • Anticancer Activity : The compound has shown potential in modulating pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation as an anticancer agent.
  • Biological Studies :
    • Enzyme Interaction : The mechanism of action involves binding to specific molecular targets, modulating enzyme activity, and influencing biological pathways. This property makes it valuable for studying enzyme kinetics and drug interactions .
  • Industrial Applications :
    • Synthesis of Complex Molecules : It serves as a building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
    • Production of Dyes and Pigments : The compound is also utilized in the production of various industrial chemicals.

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of this compound demonstrated its ability to significantly reduce levels of inflammatory cytokines in cultured cells. The results indicated a dose-dependent response, supporting its potential as an anti-inflammatory therapeutic agent.

Case Study 2: Anticancer Potential

In another research project, the compound was evaluated for its cytotoxic effects against various cancer cell lines. The findings revealed that it inhibited cell growth effectively at specific concentrations, suggesting its potential role as an anticancer drug candidate.

Data Tables

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnti-inflammatory agentSignificant inhibition of COX enzymes; reduced pro-inflammatory mediators.
Biological StudiesEnzyme interaction studiesModulates activity of enzymes involved in inflammatory pathways .
Industrial ApplicationsSynthesis of complex moleculesUsed as a building block for pharmaceuticals and agrochemicals.
Industrial ApplicationsProduction of dyes and pigmentsContributes to the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-aminophenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares N-[(4-aminophenyl)methyl]methanesulfonamide with structurally analogous sulfonamides, emphasizing substituent variations and their effects on properties:

Compound Name Substituents on Sulfonamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Methyl (-CH₃) C₇H₁₀N₂O₂S 186.23 HCV NS5B inhibitor intermediate
N-(2-Methoxyethyl)-4-aminophenylmethanesulfonamide 2-Methoxyethyl (-CH₂CH₂OCH₃) C₁₀H₁₆N₂O₃S 244.31 Improved solubility in polar solvents
N-Allyl-4-aminophenylmethanesulfonamide Allyl (-CH₂CH=CH₂) C₁₀H₁₄N₂O₂S 226.29 Enhanced reactivity for click chemistry
N-tert-Butyl-4-aminophenylmethanesulfonamide tert-Butyl (-C(CH₃)₃) C₁₁H₁₈N₂O₂S 242.34 Increased steric hindrance
N-Methyl-2-(4-aminophenyl)ethanesulfonamide Ethyl chain spacer C₉H₁₄N₂O₂S 214.29 Altered conformational flexibility
N-(4-Nitrophenyl)methanesulfonamide Nitro (-NO₂) instead of amino (-NH₂) C₇H₈N₂O₄S 216.21 Electron-withdrawing group reduces basicity

Key Findings

Biological Activity: The para-amino group in this compound facilitates hydrogen bonding with biological targets, such as the HCV NS5B polymerase active site, enhancing inhibitory potency compared to non-amino analogs (e.g., nitro derivatives) . N-Allyl derivatives (e.g., CAS 88919-21-5) are used in click chemistry for bioconjugation due to their reactive alkene groups .

Solubility and Stability :

  • Methoxyethyl-substituted derivatives (e.g., C₁₀H₁₆N₂O₃S) exhibit higher aqueous solubility than the parent compound, making them preferable for formulations .
  • Nitro-substituted analogs (e.g., CAS 152152-80-0) show reduced solubility but greater metabolic stability due to decreased nucleophilicity .

Crystallographic Insights: Crystal structures of related sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) reveal that substituents like methoxy groups influence dihedral angles between the sulfonamide and aromatic ring, affecting molecular packing and melting points . The para-amino group in this compound likely promotes intermolecular hydrogen bonds, enhancing crystalline stability .

Synthetic Utility :

  • The compound serves as a key intermediate in multi-step syntheses. For example, it reacts with chlorinated purines to form antiviral agents (e.g., Compound 31 in ) .
  • Derivatives with tert-butyl groups are used in fragment-based drug discovery to optimize binding pocket interactions .

Research Implications

  • Medicinal Chemistry: The para-amino group’s hydrogen-bonding capability makes this compound a versatile scaffold for designing enzyme inhibitors. Modifications to the sulfonamide nitrogen (e.g., allyl, methoxyethyl) balance solubility and target affinity .
  • Material Science : Crystallographic studies suggest that substituent-induced conformational changes could guide the design of sulfonamide-based polymers or co-crystals .
  • Toxicology: While sulfonamides are generally safe, the amino group may increase reactivity, necessitating toxicity profiling compared to electron-deficient analogs (e.g., nitro derivatives) .

Biological Activity

N-[(4-aminophenyl)methyl]methanesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its role in various biological applications. The general structure can be represented as follows:

C7H10N2O2S\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This compound features a 4-aminophenyl group attached to a methanesulfonamide moiety, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of various biological pathways, including:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting bacterial growth through interference with folate synthesis pathways.
  • Anticancer Activity : Research indicates that it may inhibit the proliferation of cancer cells by targeting oncogenic pathways and disrupting cellular signaling mechanisms associated with tumor growth .

Antimicrobial Properties

Numerous studies have explored the antimicrobial efficacy of this compound. It has shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

Anticancer Properties

Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been tested against ovarian sarcoma and lymphoma models in mice, revealing significant antitumor effects. The compound's structural modifications play a crucial role in enhancing its potency against these malignancies .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialVarious BacteriaInhibition of dihydropteroate synthase
AnticancerOvarian Sarcoma, LymphomaInduction of apoptosis; inhibition of oncogenic pathways

Case Study: Anticancer Efficacy

In a detailed study involving the administration of this compound to mice with induced ovarian sarcoma, researchers observed a marked reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

  • Structural Optimization : Modifying the chemical structure to enhance biological activity and reduce toxicity.
  • Combination Therapies : Exploring synergistic effects when used in conjunction with existing antimicrobial or anticancer agents.
  • Mechanistic Studies : Further elucidating the precise molecular pathways affected by this compound to better understand its therapeutic potential.

Q & A

Q. Q1. What are the standard synthetic routes for N-[(4-aminophenyl)methyl]methanesulfonamide, and how can purity be optimized?

Methodological Answer:

  • Synthesis Protocol : React 4-aminobenzylamine with methanesulfonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine as a base. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Purification : Crystallize the crude product using ethanol/DMF (2:1) to remove unreacted starting materials. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (>98% purity) .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR in DMSO-d6 to confirm the sulfonamide linkage (δ ~3.0 ppm for CH3_3SO2_2) and aromatic protons (δ ~6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (positive mode) to verify molecular ion [M+H]+^+ at m/z 215.08 .
  • Infrared (IR) Spectroscopy : Detect S=O stretching vibrations at ~1150 cm1^{-1} and N-H bending at ~1600 cm1^{-1} .

Advanced Research Questions

Q. Q3. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced biological activity?

Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the para position of the benzene ring to modulate electronic properties and binding affinity. Compare IC50_{50} values in enzyme inhibition assays .
  • Bioisosteric Replacement : Replace the methanesulfonamide group with arylsulfonamides (e.g., 4-chlorophenyl) to evaluate steric and electronic impacts on target interactions .

Q. Q4. How can X-ray crystallography resolve ambiguities in the molecular conformation of sulfonamide derivatives?

Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation in ethanol. Confirm space group and unit cell parameters (e.g., monoclinic P21_1/c) .
  • Data Interpretation : Analyze dihedral angles between the sulfonamide group and aromatic ring to assess planarity. Use software like OLEX2 for refinement .

Q. Q5. How should researchers address contradictions in reported biological activity data for sulfonamide analogs?

Methodological Answer :

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., pH, temperature) using validated cell lines (e.g., HEK293 for receptor binding).
  • Metabolite Screening : Perform LC-MS to identify degradation products or active metabolites that may influence activity .

Q. Q6. What computational methods are suitable for predicting the solubility and stability of this compound?

Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation free energy in water/ethanol mixtures using GROMACS to predict solubility trends .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfonamide linkage to assess hydrolytic stability .

Data Contradiction Analysis

Q. Q7. How to reconcile discrepancies in spectral data (e.g., NMR shifts) across studies?

Methodological Answer :

  • Solvent Effects : Re-run NMR in standardized solvents (e.g., DMSO-d6 vs. CDCl3_3) to assess chemical shift variability.
  • Paramagnetic Impurities : Use EDTA to chelate metal contaminants that may broaden peaks .

Experimental Design Considerations

Q. Q8. What controls are essential for in vitro assays involving this compound?

Methodological Answer :

  • Negative Controls : Include vehicle (DMSO) and non-targeting sulfonamides (e.g., N-methylmethanesulfonamide) to rule out nonspecific effects .
  • Positive Controls : Use known inhibitors (e.g., JYL1421 for TRPV1 studies) to validate assay sensitivity .

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